molecular formula C9H11FN2O2 B1276868 2-(4-Fluorophenoxy)propanohydrazide CAS No. 590356-83-5

2-(4-Fluorophenoxy)propanohydrazide

Cat. No. B1276868
M. Wt: 198.19 g/mol
InChI Key: IWSHFXHHJMUTPS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propanohydrazide is a chemical compound that is part of a broader class of organic compounds containing a phenoxy group attached to a hydrazide moiety. The presence of the fluorine atom on the phenyl ring can significantly affect the chemical and physical properties of the compound, potentially enhancing its activity in various applications, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenoxy)propanohydrazide often involves multiple steps, including the introduction of the fluorine atom onto the phenyl ring and the subsequent attachment of the phenoxy group to the hydrazide moiety. For example, the synthesis of related 4-fluoropyrrolidine derivatives involves a double fluorination step using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, followed by conversion to various intermediates . Similarly, the synthesis of 4-[18F]fluorophenol, a related compound, is achieved through a nucleophilic labeling method starting from [18F]fluoride . These methods highlight the complexity and specificity required in the synthesis of fluorinated organic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenoxy)propanohydrazide is characterized by the presence of a fluorophenyl group and a hydrazide group. The crystal structure of a related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, reveals a nearly planar molecule with a trans configuration around the C=N double bond . The crystal packing is stabilized by hydrogen bonds and weak interactions, which are crucial for the stability of the structure.

Chemical Reactions Analysis

The reactivity of 2-(4-Fluorophenoxy)propanohydrazide and related compounds can be diverse, depending on the functional groups present. For instance, the synthesis of fluorinated heterocyclic compounds from 2-fluoroacrylic building blocks demonstrates the versatility of fluorinated compounds in forming various heterocycles . Additionally, the synthesis of N'-benzylidene-2-(2-fluorobiphenyl)propanehydrazides involves esterification, hydrazinolysis, and reaction with benzaldehydes, indicating the potential for a wide range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorophenoxy)propanohydrazide are influenced by the presence of the fluorine atom and the phenoxy and hydrazide groups. Fluorine is highly electronegative, which can affect the acidity, basicity, and overall reactivity of the molecule. The synthesis of related compounds, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, involves the use of 3-fluoro-4-cyanophenol as a primary compound, indicating the importance of the fluorine atom in determining the reactivity of these molecules . The physical properties, such as solubility and melting point, would also be affected by the molecular structure and the presence of specific functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis and Anti-Oxidant Potential : N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, synthesized from 2-(2-fluorobiphenyl-4-yl)propanoic acid, were shown to have significant anti-oxidant potential. These compounds, including derivatives with 2-hydroxy substituents, were evaluated for their pharmaceutical potential due to their total anti-oxidant activity, ferric reducing antioxidant power, and total phenolic content (Zaheer et al., 2015).
  • Structural Analysis and Crystallography : The structural characterization of 2-(4-fluorophenoxy) acetic acid revealed insights into its crystal system, stability, and molecular interactions. The study encompassed crystallography, Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) calculations, highlighting the compound's kinetic stability and reactivity (Prabhuswamy et al., 2021).

Synthesis Techniques and Radiopharmaceutical Applications

  • Radiosynthesis for Pharmaceutical Applications : Techniques involving 4-[18F]Fluorophenol, a synthon crucial for creating complex radiopharmaceuticals, were advanced to provide no-carrier-added forms of the compound, enhancing its utility in medical imaging and treatment (Ross et al., 2011). The success of these techniques underscores the significance of 2-(4-Fluorophenoxy)propanohydrazide derivatives in developing advanced diagnostic and therapeutic agents.

Environmental and Agricultural Applications

  • Photodegradation Studies in Agricultural Chemicals : Investigations into the photodegradation of aryloxyphenoxy propionic herbicides, which include compounds like 2-(4-Fluorophenoxy)propanohydrazide, provide valuable insights into the environmental behavior of these substances. These studies are crucial for understanding the environmental impact and the safe use of herbicides in agriculture (Pinna & Pusino, 2011).

Safety And Hazards

The safety data sheet for 2-(4-Fluorophenoxy)propanohydrazide indicates that it is for research and development use only, under the supervision of a technically qualified individual . It may cause skin irritation and is harmful if swallowed .

Future Directions

2-(4-Fluorophenoxy)propanohydrazide is used in scientific research and could potentially be used in various applications such as drug development and material science.

Relevant Papers The title compound, C9H11BrN2O2, is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles . The bromophenoxy group subtends a dihedral angle of 82.81 (7)° with the plane passing through the propanohydrazide moiety .

properties

IUPAC Name

2-(4-fluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSHFXHHJMUTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407518
Record name 2-(4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)propanohydrazide

CAS RN

590356-83-5
Record name 2-(4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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